

Pharmacological Profile of Nav1.8-IN-2: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nav1.8-IN-2

Cat. No.: B12412542

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Nav1.8-IN-2, also known as compound 35A, is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8.^{[1][2]} This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.^{[3][4]} As such, Nav1.8 has emerged as a promising therapeutic target for the development of novel analgesics for a range of pain conditions, as well as for cough and itch disorders.^{[1][3]} This technical guide provides a comprehensive overview of the pharmacological profile of **Nav1.8-IN-2**, based on available preclinical data.

In Vitro Pharmacology

Potency and Selectivity

Nav1.8-IN-2 demonstrates high potency against the human Nav1.8 channel. The primary disclosed data indicates a half-maximal inhibitory concentration (IC₅₀) of 0.4 nM.^{[1][2]} This potent activity is a key characteristic of its pharmacological profile.

The selectivity of **Nav1.8-IN-2** against other sodium channel subtypes is a critical determinant of its potential therapeutic window, minimizing off-target effects. A summary of the available selectivity data is presented in the table below.

Target	IC50 (nM)	Selectivity vs. Nav1.8
Nav1.8	0.4	-
Nav1.1	>10,000	>25,000-fold
Nav1.2	>10,000	>25,000-fold
Nav1.3	5,800	14,500-fold
Nav1.4	>10,000	>25,000-fold
Nav1.5	2,900	7,250-fold
Nav1.6	9,800	24,500-fold
Nav1.7	2,000	5,000-fold

Data sourced from patent application WO 2021/257418 A1, which is referenced in the first disclosure of the clinical candidate.

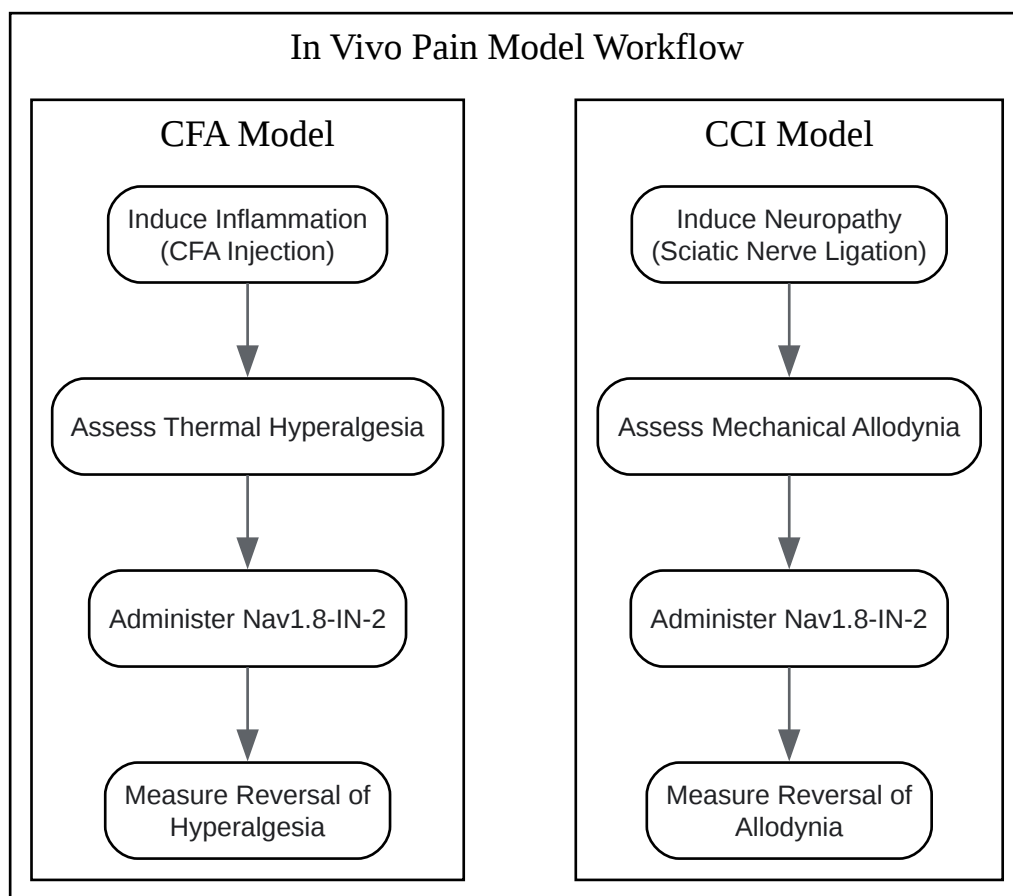
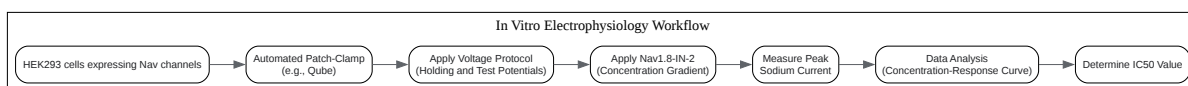
Experimental Protocol: In Vitro Electrophysiology

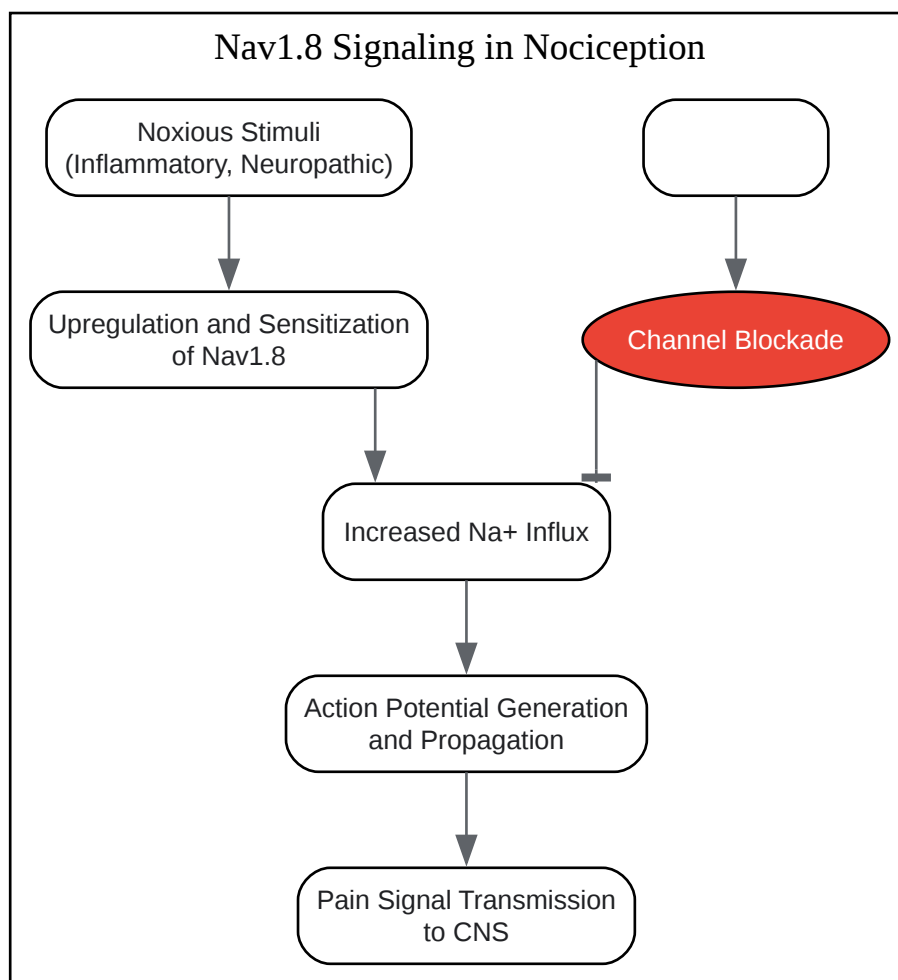
The potency and selectivity of **Nav1.8-IN-2** were determined using an automated patch-clamp electrophysiology assay.

Methodology:

- Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the human Nav1.8 channel or other Nav subtypes were used.
- Assay Platform: The Nav1.8 Qube assay was performed to measure the inhibitory effect of the compound on the channel.^[1]
- Procedure:
 - Whole-cell voltage-clamp recordings were established.
 - Cells were held at a holding potential that allows for the recovery of channels from inactivation.

- Nav channels were activated by a depolarizing voltage step.
- The effect of **Nav1.8-IN-2** on the peak sodium current was measured at various concentrations.
- IC₅₀ values were calculated by fitting the concentration-response data to a standard sigmoidal model.





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